

# Natural sources and extraction methods for (R)-(+)-citronellol

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An In-depth Technical Guide to the Natural Sources and Extraction Methods of (R)-(+)-Citronellol

### Introduction

(R)-(+)-Citronellol is a naturally occurring acyclic monoterpenoid that is a key ingredient in the flavor, fragrance, and pharmaceutical industries. Its characteristic fresh, rosy, and citrus-like aroma makes it a valuable component in perfumes, cosmetics, and cleaning products.[1][2] Beyond its scent, citronellol exhibits insect-repellent and antifungal properties.[3] This guide provides a comprehensive overview of the primary natural sources of (R)-(+)-citronellol and details the principal methodologies for its extraction and isolation, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

# Natural Sources of (R)-(+)-Citronellol

(R)-(+)-Citronellol is found in the essential oils of various plants. The specific enantiomer and its concentration can vary significantly depending on the plant species. The (+)-citronellol isomer is most abundantly found in citronella oils.[2]

Table 1: Primary Natural Sources of Citronellol



Plant Species	Common Name	Plant Part Used	Typical (+)- Citronellol Content in Essential Oil
Cymbopogon nardus	Citronella Grass	Leaves	Up to 50%[1]
Cymbopogon winterianus	Java Citronella	Leaves, Stems	High in citronellol and geraniol
Pelargonium graveolens	Rose Geranium	Leaves	Predominantly (-)- Citronellol (18-55%)
Rosa damascena	Damask Rose	Petals	Predominantly (-)- Citronellol (18-55%)
Corymbia citriodora	Lemon-scented Gum	Leaves	Oil is rich in citronellal, a precursor to citronellol

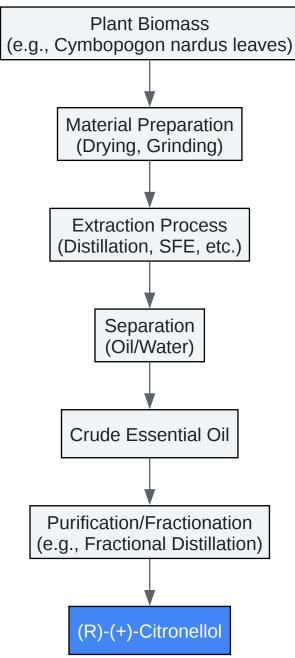
Note: While Rose and Geranium oils are rich sources of citronellol, they primarily contain the (S)-(-)-enantiomer. The most significant natural source for the (R)-(+)-enantiomer is Citronella grass.

# **Extraction Methodologies**

The extraction of (R)-(+)-citronellol is intrinsically linked to the isolation of essential oils from plant biomass. Several methods are employed, each with distinct advantages concerning yield, purity, cost, and environmental impact.



### General Workflow for Essential Oil Extraction



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Caption: General workflow for citronellol extraction.

### Steam and Hydrodistillation

Distillation is the most traditional and widely used method for extracting essential oils from plants like citronella.



- Steam Distillation: Involves passing steam through the plant material. The steam vaporizes the volatile compounds, including citronellol. The resulting vapor mixture is then cooled and condensed, separating the essential oil from the water.
- Hydrodistillation: The plant material is submerged in water and boiled. The steam produced carries the essential oils to a condenser.

Experimental Protocol: Steam Distillation of Cymbopogon winterianus

- Preparation: Freshly harvested leaves and stems of Cymbopogon winterianus are chopped into small pieces (e.g., 0.5 cm) to increase the surface area for extraction. The material can be partially dried (e.g., for 18 hours) to optimize oil yield.
- Loading: 100 grams of the prepared plant material are placed into a distillation flask.
- Distillation: Steam is generated externally and passed through the plant material. The process is continued for a set duration, typically ranging from 2 to 6 hours.
- Condensation: The steam and volatile oil mixture is passed through a condenser to be cooled back into a liquid state.
- Separation: The distillate, a mixture of oil and water (hydrosol), is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil layer is easily separated from the aqueous layer.
- Analysis: The collected oil is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of citronellol and other constituents.



### Steam Distillation Workflow

# Steam Generator Steam In Still with Plant Material (C. nardus) Vapor (Steam + Oil) Condenser Liquid Distillate Separating Funnel Hydrosol (Aqueous Phase)

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Caption: Workflow for the steam distillation process.

Table 2: Quantitative Data for Distillation Methods



Plant Material	Method	Parameters	Oil Yield (%)	Citronellol Content (%)	Reference
Cymbopogon winterianus	Steam-Hydro Distillation (Microwave Heated)	Material size: 0.5 cm; Temp: 115°C; Time: 120 min	1.92	Not specified, but Citronellal was 59.28%	
Cymbopogon winterianus	Steam Distillation (Solar Energy)	Drying time: 18 h; Distillation time: 6 h	1.20	15.73	
Cymbopogon winterianus	Hydrodistillati on	F/S ratio: 0.5; Time: 240 min	0.29	Not specified	
Rosa species	Steam Distillation	20 kg rose petals	0.075 (average)	Major component	

### **Supercritical Fluid Extraction (SFE)**

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO<sub>2</sub>), as the solvent. Supercritical CO<sub>2</sub> has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method is advantageous for producing high-purity oils without solvent residue.

Experimental Protocol: Supercritical CO2 Extraction of Cymbopogon nardus

- Preparation: Leaves of Cymbopogon nardus are dried and ground to a consistent particle size.
- Loading: A known quantity of the ground sample is placed into a stainless steel extraction column.
- Pressurization & Heating: Liquid CO<sub>2</sub> is pumped to a high pressure using a high-pressure pump and then heated to achieve a supercritical state (for CO<sub>2</sub>, >31.1°C and >73.8 bar).

### Foundational & Exploratory

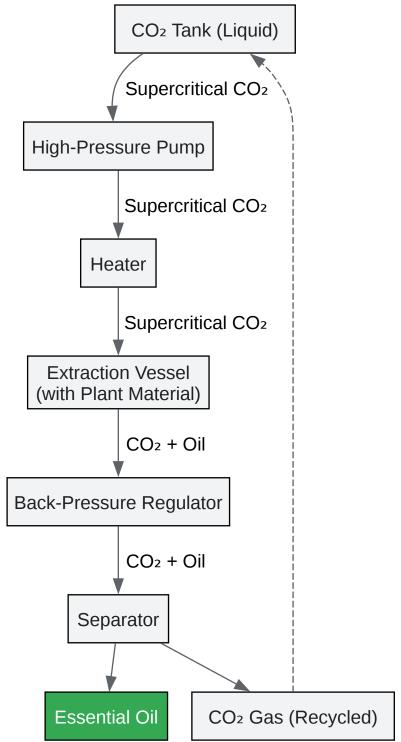




- Extraction: The supercritical CO<sub>2</sub> is passed through the extraction column. The operational conditions are varied to optimize the yield, for example, temperatures from 40 to 80°C and pressures from 100 to 250 bar.
- Separation: The CO<sub>2</sub>-oil mixture exits the extractor and enters a separator vessel where the pressure is reduced. This causes the CO<sub>2</sub> to return to its gaseous state, leaving behind the solvent-free essential oil.
- Collection & Analysis: The extracted oil is collected and analyzed by GC-MS to quantify its components.



### Supercritical Fluid Extraction (SFE) Workflow



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Caption: Workflow for Supercritical Fluid Extraction (SFE).



Table 3: Quantitative Data for Supercritical Fluid Extraction (SFE) of C. nardus

Temperatur e (°C)	Pressure (bar)	CO <sub>2</sub> Flow Rate (ml/min)	Oil Yield (%)	Key Finding	Reference
40	200	-	2.785	Highest oil yield obtained.	
40	250	-	-	Highest Citronellal composition (11.537%).	
41	241	-	1.674	Optimum parameters estimated by RSM.	
50	110	3	1.92	Largest yield where CO <sub>2</sub> has highest fluid density.	
60	80	3	0.7	Lowest yield at lowest pressure and highest temp.	

### **Solvent Extraction**

Solvent extraction uses organic solvents like ethanol or hexane to dissolve the essential oil from the plant material. This method can be performed at room temperature (maceration) or with heating (Soxhlet). While it can yield more oil than distillation, it carries the risk of toxic solvent residue in the final product.

Experimental Protocol: Ethanol Maceration of Pelargonium graveolens



- Preparation: Whole, uncrushed leaves of P. graveolens are used. Crushing or macerating the leaves beforehand was found to be less successful.
- Extraction: A known mass of leaves (e.g., 5 g) is submerged in a solvent such as absolute ethanol, cane spirits, or brandy.
- Maceration: The mixture is left to stand for a period of time, typically 7 days, to allow the citronellol to be extracted into the solvent. The peak concentration is reached within 7 days and remains stable for up to 4 months.
- Separation: The liquid extract is separated from the plant solids.
- Solvent Removal: The solvent is evaporated (e.g., using a rotary evaporator) to yield the
  essential oil concentrate.
- Analysis: The extract is analyzed by GC to confirm the presence and concentration of citronellol.

Table 4: Quantitative Data for Solvent Extraction



Plant Material	Solvent	Method	Yield	Key Finding	Reference
Rosa species	Hexane	Solvent Extraction	0.11% (absolute oil)	Yielded more oil and components than steam distillation.	
Rosa damascena	Hexane	Solvent Extraction	0.145% (absolute oil)	Highest yield among the tested rose species.	
Cymbopogon nardus	Not specified	Soxhlet Extraction	11.774%	Yield was four times higher than SFE but less pure.	
Pelargonium graveolens	Absolute Ethanol (99%)	Maceration (4 days)	0.24 (relative % peak area)	Extracted citronellol more rapidly than brandy or cane spirits.	

## **Biosynthesis and Enzymatic Methods**

A promising alternative to traditional extraction is the microbial biosynthesis or enzymatic conversion of precursors into citronellol. These biotechnological approaches offer a sustainable, environmentally friendly, and carbon-neutral production pathway.

 Microbial Biosynthesis: Engineered microorganisms, such as Saccharomyces cerevisiae (yeast) or E. coli, can be metabolically engineered to produce citronellol from simple carbon sources. One strategy involves the reduction of geraniol, a closely related monoterpene.



 Enzymatic Conversion: Specific enzymes can be used to catalyze the conversion of substrates into citronellol. For instance, Old Yellow Enzymes (OYEs) have been identified to catalyze the reduction of geraniol to citronellol.

Experimental Protocol: In Vitro Enzymatic Production of Citronellol

- Enzyme Preparation: Recombinant enzymes, such as iridoid synthase (IS) and an aldehyde reductase (AHR), are expressed and purified from an E. coli host.
- Reaction Setup: A reaction mixture is prepared containing a buffer, the precursor substrate (e.g., geraniol), and necessary co-factors (e.g., NADPH).
- Biocatalysis: The purified enzymes are added to the reaction mixture. The reaction is incubated for a set time (e.g., 5 hours) under controlled temperature and pH.
- Extraction and Analysis: The product, citronellol, is extracted from the reaction mixture using an organic solvent. The concentration is then determined by GC-MS analysis.

Table 5: Quantitative Data for Biosynthesis Methods



Method	Organism/E nzyme	Precursor	Product Titer	Key Finding	Reference
In vivo Biosynthesis	S. cerevisiae (engineered)	Glucose	8.30 g/L	Highest reported titer via fed-batch fermentation.	
In vivo Biosynthesis	E. coli (engineered)	Geraniol	714 mg/L	Successful engineering of enzymatic cascades in E. coli.	
In vitro Enzymatic	CrIS and AHR	Geraniol	170 mg/L (in 5 h)	Established a new bienzymatic cascade for citronellol.	

### Conclusion

The selection of an appropriate method for obtaining (R)-(+)-citronellol depends on the desired yield, purity, and scale of production.

- Steam and Hydrodistillation remain the most common and cost-effective methods for largescale production, particularly from Cymbopogon species, though they can be energyintensive and may affect thermolabile compounds.
- Supercritical Fluid Extraction offers a superior quality product free of solvent residues, making it ideal for pharmaceutical and high-end cosmetic applications, despite higher initial investment costs.
- Solvent Extraction can provide high yields but requires careful management to avoid solvent contamination in the final product.
- Biosynthesis and Enzymatic Methods represent the future of citronellol production, offering a highly sustainable and controlled process capable of producing enantiomerically pure



compounds, with titers that are becoming increasingly competitive with traditional methods.

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